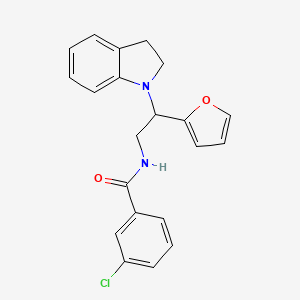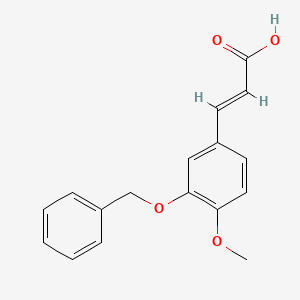
3-(3-Benzyloxy-4-methoxy-phenyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is a chemical compound with the linear formula C17H16O4 . It has a molecular weight of 284.315 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is represented by the linear formula C17H16O4 . The InChI code for this compound is 1S/C17H16O4/c17-16 (18)10-9-13-7-4-8-15 (11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2, (H,17,18)/b10-9+ .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions involving “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid”, it’s worth noting that related compounds, chiral 3-substituted benzoxaboroles, were synthesized via an asymmetric Morita–Baylis–Hillman reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” include a molecular weight of 284.315 . Unfortunately, the available resources do not provide further details on its physical and chemical properties.Wissenschaftliche Forschungsanwendungen
1. Biological Activity and Synthesis
The compound 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid has been investigated for its biological activities. Studies have shown that compounds with free phenolic hydroxyls exhibit scavenging free-radical and antioxidant activity, with moderate inhibition of lipid peroxidation observed for this compound specifically (Obregón-Mendoza et al., 2018). Additionally, significant inhibition of cell growth in certain tumor cell lines was reported, indicating potential therapeutic applications in cancer research.
2. Polymer Synthesis and Potential Biological Effects
Research has explored the synthesis of new acrylate-based polymers, potentially convertible to polyphenolic polymers, using monomers like 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid. These polymers demonstrate potential for various biological effects (Yuan et al., 1992). The process involves free-radical polymerization and has implications in the field of biocompatible materials.
3. Chemical Synthesis and Reaction Mechanisms
The compound has been used in various chemical synthesis processes. Studies have detailed the reaction mechanisms involving this compound, providing insights into its behavior under different chemical conditions. This research is crucial for developing new synthetic methodologies and understanding the compound's properties (Liu et al., 2009).
4. Development of Functional Polymers
The application of 3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid extends to the development of functional polymers. Research in this area focuses on creating polymers with specific properties, such as UV absorption, thermal stability, and photoreactivity. These developments are significant for materials science, particularly in creating specialized coatings and films (Li et al., 1984).
Safety and Hazards
While specific safety and hazard information for “3-(3-(Benzyloxy)-4-methoxyphenyl)acrylic acid” is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Eigenschaften
CAS-Nummer |
24807-37-2 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(Z)-3-(4-methoxy-3-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-7-13(8-10-17(18)19)11-16(15)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8- |
InChI-Schlüssel |
FQCWLBGBAQCDJF-NTMALXAHSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)O)OCC2=CC=CC=C2 |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC2=CC=CC=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860660.png)
![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)
![2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone](/img/structure/B2860665.png)
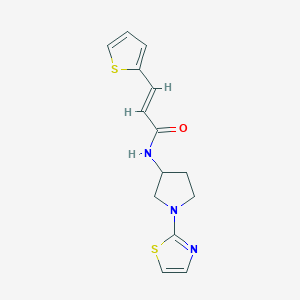
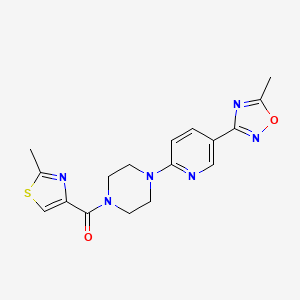
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860670.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)
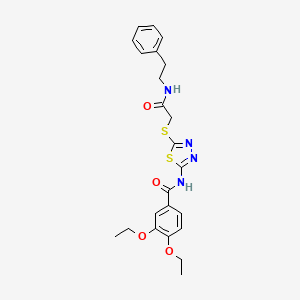
![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)
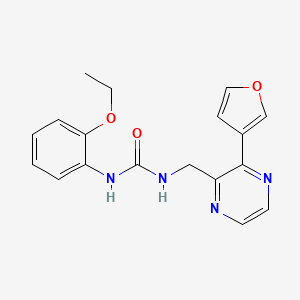
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)
![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)

